4,5-dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
4,5-dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C23H21N3O6S and its molecular weight is 467.5. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
A study by Zinchenko et al. (2009) explores the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines through the reaction of amino-substituted heterocycles, demonstrating the compound's relevance in creating complex heterocyclic structures useful in various chemical and pharmaceutical applications Zinchenko, R. A. Efimenko, S. Suikov, K. I. Kobrakov, S. L. Bogza, 2009.
Pharmacological Potential
In the realm of pharmacology, Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and conducted antimicrobial evaluation and docking studies, indicating the compound's potential for pharmaceutical applications, particularly in developing new antimicrobial agents Talupur, K. Satheesh, K. Chandrasekhar, 2021.
Ligand Binding and Selectivity
Wu et al. (2015) explored tetrahydroindazole derivatives for their affinities towards sigma receptors, presenting a compound with a similar structure for its potential as a ligand with selective receptor affinity. This research suggests potential therapeutic applications, especially in targeting sigma receptors for neurological and psychiatric disorders Wu, Shu-Yong Song, Li Li, He-Lin Lu, B. Lieberman, Yun-Sheng Huang, R. Mach, 2015.
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-31-19-12-16(18(26(29)30)13-20(19)32-2)22(27)24-15-8-7-14-5-3-9-25(17(14)11-15)23(28)21-6-4-10-33-21/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVNVTARCCOPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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